Diiodo(diphenyl)plumbane
Description
Diiodo(diphenyl)plumbane (CAS [23351-01-1]) is an organolead compound with the formula (C₆H₅)₂PbI₂, where two phenyl groups and two iodine atoms are bonded to a central lead atom . This compound belongs to the broader class of dihalodiarylplumbanes, characterized by their Pb(IV) center and mixed organic-halogen substituents. The iodine substituents confer distinct electronic and steric properties, influencing its reactivity and stability compared to analogous chloro- or bromo-plumbanes.
Properties
IUPAC Name |
diiodo(diphenyl)plumbane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2HI.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHVTWLEVILIOF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287975 | |
| Record name | diiodo(diphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-01-1 | |
| Record name | NSC53719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diiodo(diphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiodo(diphenyl)plumbane can be synthesized through the reaction of diphenyllead dichloride with iodine. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The general reaction is as follows:
(C6H5)2PbCl2+2I2→(C6H5)2PbI2+2Cl2
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Diiodo(diphenyl)plumbane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halide salts (e.g., NaCl, KBr) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield diphenyllead dichloride or diphenyllead dibromide, while oxidation reactions may produce lead oxides.
Scientific Research Applications
Diiodo(diphenyl)plumbane, a compound of lead, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, particularly in the realms of organic synthesis, materials science, and environmental studies.
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its ability to release iodine under certain conditions makes it a useful source for iodine in various transformations. For instance, it can facilitate the iodination of aromatic compounds, which is a critical step in synthesizing pharmaceuticals and agrochemicals.
- Case Study : In a study focusing on the synthesis of iodinated aromatic compounds, this compound was successfully used to introduce iodine into benzene derivatives, showcasing its utility as an iodinating agent .
Materials Science
The compound's unique structure allows it to be explored in materials science, particularly in the development of lead-based materials with specific electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity or modify thermal properties.
- Research Findings : Investigations into lead-containing polymers have demonstrated that incorporating this compound can improve the material's mechanical strength while maintaining flexibility . This property is essential for applications in flexible electronics and advanced composite materials.
Environmental Studies
Given its lead content, this compound has been studied for its environmental impact and potential remediation applications. Research has focused on understanding its behavior in soil and water systems, particularly regarding its degradation pathways and toxicity.
- Environmental Impact Assessment : Studies indicate that this compound can undergo photodegradation when exposed to UV light, leading to the formation of less toxic byproducts. This property suggests potential applications in environmental remediation strategies aimed at reducing lead contamination .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of diiodo(diphenyl)plumbane involves its interaction with various molecular targets. The lead center can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The phenyl groups provide steric hindrance, affecting the compound’s overall chemical behavior. The iodine atoms can participate in halogen bonding, further modulating the compound’s interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Halogen/Substituent | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|---|---|
| This compound | [23351-01-1] | C₁₂H₁₀I₂Pb | Iodine | 579.13 | High molecular weight; weaker Pb–I bonds |
| Dichloro(diphenyl)plumbane | [2117-69-3] | C₁₂H₁₀Cl₂Pb | Chlorine | 455.31 | Smaller halogens; stronger Pb–Cl bonds |
| Dibromo(diphenyl)plumbane | [3124-29-6] | C₁₂H₁₀Br₂Pb | Bromine | 544.22 | Intermediate size; moderate bond strength |
| Diethyl(diphenyl)plumbane | [4692-79-9] | C₁₆H₂₀Pb | Ethyl | 411.43 | Alkyl substituents; higher organometallic reactivity |
Key Observations:
- This trend aligns with general halogen chemistry, where bond strength decreases from Cl to I.
- Molecular Weight: The iodine substituents contribute to the compound’s higher molecular weight (579.13 g/mol), which may influence solubility in nonpolar solvents compared to lighter analogues.
- Alkyl vs. Aryl/Halogen Substituents: Diethyl(diphenyl)plumbane lacks halogens, favoring applications in organometallic synthesis where alkyl-lead bonds participate in cross-coupling reactions .
Reactivity and Stability
- Halogen Exchange: this compound may undergo halogen-exchange reactions more readily than dichloro/dibromo analogues due to the lability of Pb–I bonds. For example, iodide could be displaced by nucleophiles in substitution reactions.
- Thermal Decomposition: Iodine’s weaker bond strength suggests this compound is less thermally stable than dichloro(diphenyl)plumbane, though direct decomposition data are unavailable in the provided evidence .
- Supercritical CO₂ (scCO₂) reduces hydrophobic interactions, implying this compound’s solubility in scCO₂ might be lower than in polar solvents .
Comparison with Triphenylplumbane Derivatives
Triphenylplumbanes (e.g., triphenyl(prop-2-enyl)plumbane, [38795-78-7]) exhibit distinct reactivity due to increased steric hindrance from three phenyl groups. Unlike this compound, these derivatives often participate in ligand-exchange reactions or act as precursors in materials science .
Toxicity and Environmental Impact
All lead compounds are inherently toxic, but substituents modulate bioavailability. This compound’s iodine atoms may enhance solubility in lipids, increasing bioaccumulation risks compared to less polar analogues.
Biological Activity
Chemical Structure and Properties
Diiodo(diphenyl)plumbane is an organolead compound characterized by its two iodine atoms and two phenyl groups attached to a lead atom. Its molecular formula is , and it exhibits properties typical of heavy metal compounds, including potential toxicity and reactivity.
Toxicity Profiles
The biological activity of this compound can be assessed through various toxicity studies. Research indicates that compounds containing lead can exhibit significant toxic effects on biological systems. For instance:
- Acute Toxicity : this compound has been shown to possess an oral LD50 (lethal dose for 50% of the population) in rats of less than 50 mg/kg, indicating high toxicity levels .
- Chronic Effects : Long-term exposure to lead compounds has been associated with neurotoxic effects, reproductive toxicity, and carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies lead compounds as possibly carcinogenic to humans (Group 2B) .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but can be inferred from general lead compound behavior:
- Oxidative Stress : Lead compounds are known to induce oxidative stress in cells, leading to damage in cellular components such as lipids, proteins, and DNA.
- Enzyme Inhibition : Lead can inhibit various enzymes critical for cellular function, disrupting metabolic processes.
Case Studies
- Neurotoxicity in Animal Models : A study investigating the neurotoxic effects of lead compounds found that exposure to this compound resulted in significant behavioral changes in rodent models, suggesting disruption of normal neurological function .
- Reproductive Toxicity : Research evaluating the reproductive effects of organolead compounds indicated that exposure could lead to reduced fertility rates and developmental issues in offspring .
Comparative Analysis
| Compound | LD50 (mg/kg) | Carcinogenic Classification | Primary Toxic Effects |
|---|---|---|---|
| This compound | < 50 | Group 2B (possibly carcinogenic) | Neurotoxicity, Reproductive toxicity |
| Tetraethyl lead | 25 | Group 2A (probably carcinogenic) | Neurotoxicity, Cardiovascular effects |
| Dimethylmercury | 0.1 | Group 1 (carcinogenic) | Neurotoxicity, Renal failure |
Q & A
Basic: What are the established synthetic routes for diiodo(diphenyl)plumbane, and how can reaction conditions be optimized?
This compound is typically synthesized via halogen exchange or transmetallation. For example, substituting chlorine in dichloro(diphenyl)plumbane with iodide using KI in anhydrous THF under inert conditions (argon) at 60°C for 12 hours yields the diiodo derivative . Optimization involves monitoring reaction progress via <sup>207</sup>Pb NMR to confirm complete substitution and minimize side products like tetraiodoplumbane (PbI4), which forms under excess iodide conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key techniques include:
- <sup>207</sup>Pb NMR : To confirm the Pb coordination environment (δ ~1200–1500 ppm for PbI2 derivatives).
- XRD : Resolves crystal packing and Pb-I bond lengths (typically 2.8–3.0 Å) .
- FT-IR : Identifies phenyl ring vibrations (C-H stretching at ~3050 cm<sup>-1</sup>) and Pb-I stretches (below 200 cm<sup>-1</sup>).
Contamination by residual chloride or unreacted starting materials can be detected via elemental analysis or EDX .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The Pb center’s Lewis acidity and iodide’s leaving-group ability enable transmetallation in Stille or Suzuki couplings. Computational studies (DFT) suggest that the HOMO-LUMO gap (~3.5 eV) is narrower than dichloro analogs, enhancing oxidative addition to Pd(0) catalysts. However, steric hindrance from phenyl groups may reduce reaction rates compared to trimethylplumbane derivatives . Experimental validation requires in situ <sup>1</sup>H NMR monitoring of model reactions (e.g., with aryl boronic acids).
Advanced: What contradictions exist in reported thermal stability data for this compound, and how can they be resolved?
Discrepancies arise from decomposition pathways: some studies report stability up to 150°C under nitrogen , while others note decomposition at 100°C via Pb-I bond cleavage. These differences may stem from impurities (e.g., moisture or oxygen). Thermogravimetric analysis (TGA) coupled with mass spectrometry (TG-MS) under controlled atmospheres can isolate degradation products (e.g., PbI2 or benzene) and clarify mechanisms .
Advanced: How does this compound compare to other dihalo(diphenyl)plumbanes in precursor applications for lead-containing materials?
Basic: What safety protocols are essential when handling this compound?
- Containment : Use gloveboxes for synthesis/storage to prevent moisture/oxygen exposure.
- Waste Disposal : Neutralize with chelating agents (e.g., EDTA) before disposal, as Pb accumulates in ecosystems .
- PPE : Wear nitrile gloves and lab coats; avoid inhalation of particulates (TLV for Pb: 0.05 mg/m³) .
Advanced: Can this compound act as a catalyst in organic transformations? Provide mechanistic insights.
Preliminary studies suggest it catalyzes C-H activation in arenes via Pb-mediated σ-bond metathesis. For example, in benzene alkylation, the Pb center coordinates to the arene, weakening C-H bonds (IR spectroscopy shows redshifted C-H stretches). However, competing pathways (e.g., iodide displacement by substrates) require <sup>13</sup>C labeling experiments to distinguish intermediates .
Basic: What are the challenges in crystallizing this compound, and how can they be mitigated?
Crystallization is hindered by its low solubility in most solvents. Slow vapor diffusion of hexane into a saturated DCM solution at -20°C yields single crystals suitable for XRD. Additives like crown ethers (18-crown-6) can improve crystal quality by stabilizing the Pb center .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
DFT calculations (B3LYP/LANL2DZ) model transition states for ligand substitution. For instance, iodide displacement by thiols has a ΔG<sup>‡</sup> of ~25 kcal/mol, suggesting moderate feasibility. Experimental validation via kinetic studies (UV-Vis monitoring of thiolate formation) is recommended .
Advanced: What role does the PbPh2I2 structure play in supramolecular chemistry?
The iodide ligands participate in halogen bonding with electron-rich aromatics (e.g., pyridine), forming 1D chains observed in XRD. This property could design Pb-based MOFs, though stability in polar solvents remains a limitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
